An In-Depth Technical Guide to 4-(Hydroxymethyl)piperidin-2-one (CAS 53611-47-5)
An In-Depth Technical Guide to 4-(Hydroxymethyl)piperidin-2-one (CAS 53611-47-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)piperidin-2-one is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a lactam ring and a primary alcohol functional group, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-(Hydroxymethyl)piperidin-2-one, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(Hydroxymethyl)piperidin-2-one is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 53611-47-5 | |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| IUPAC Name | 4-(hydroxymethyl)piperidin-2-one | |
| Synonyms | 4-(hydroxymethyl)-2-piperidinone | |
| Physical Form | Solid | |
| Boiling Point | 346.4 °C | |
| Storage | Sealed in dry, room temperature | |
| SMILES | C1CNC(=O)CC1CO | |
| InChI | 1S/C6H11NO2/c8-4-5-1-2-7-6(9)3-5/h5,8H,1-4H2,(H,7,9) | |
| InChIKey | DTSWKQMYYTZZMS-UHFFFAOYSA-N |
Note: Quantitative solubility and melting point data are not consistently reported in publicly available literature. It is recommended to determine these experimentally for specific applications.
Synthesis
A potential synthetic route to 4-(Hydroxymethyl)piperidin-2-one involves the hydrolysis of its corresponding ester precursor, ethyl 4-(hydroxymethyl)-piperidine-2-carboxylate.
Experimental Protocol: Synthesis of Ethyl 4-(hydroxymethyl)-piperidine-2-carboxylate (Precursor)
A plausible precursor, ethyl 4-(hydroxymethyl)-piperidine-2-carboxylate, can be synthesized via the hydrogenation of ethyl 4-(hydroxymethyl)-pyridine-2-carboxylate.[1]
Materials:
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Ethyl 4-(hydroxymethyl)-pyridine-2-carboxylate
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Platinum oxide
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Acetic acid
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Hydrogen gas
Procedure:
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A mixture of 13.9 g of ethyl 4-(hydroxymethyl)-pyridine-2-carboxylate and 5 g of platinum oxide in 250 ml of acetic acid is prepared.[1]
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The mixture is hydrogenated at 50 lbs/in².[1]
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Following the reaction, the catalyst is removed by filtration.[1]
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The filtrate is concentrated in vacuo.[1]
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The resulting residue is neutralized to yield ethyl 4-(hydroxymethyl)-piperidine-2-carboxylate.[1]
Logical Workflow for Synthesis of 4-(Hydroxymethyl)piperidin-2-one
The following diagram illustrates a logical workflow for the synthesis of the target compound from its pyridine precursor.
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns would be characteristic of the specific protons' chemical environments.
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¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the lactam, the carbon bearing the hydroxymethyl group, the methylene carbon of the hydroxymethyl group, and the remaining three carbons of the piperidine ring.
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FTIR: The infrared spectrum will likely exhibit a strong absorption band for the C=O stretching of the lactam amide group (typically around 1650 cm⁻¹). A broad absorption in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations for the aliphatic ring and methylene group would be observed in the 2850-3000 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (129.16 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the piperidine ring.
Applications in Drug Discovery and Development
4-(Hydroxymethyl)piperidin-2-one is a valuable building block for the synthesis of more complex molecules with therapeutic potential, particularly in the area of Central Nervous System (CNS) disorders. The piperidine scaffold is a common motif in many CNS-active drugs.
Role as a Precursor in the Synthesis of Bioactive Molecules
Piperidine derivatives have been investigated for a variety of pharmacological activities, including as:
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Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists: MCHR1 antagonists are being explored for the treatment of obesity and other metabolic disorders. Piperidine-based scaffolds are a key feature in the design of some of these antagonists.[2][3][4]
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Soluble Epoxide Hydrolase (sEH) Inhibitors: sEH is a therapeutic target for cardiovascular and inflammatory diseases. The development of sEH inhibitors, such as GSK2256294, highlights the utility of functionalized piperidine cores in their design.[5][6][7]
Potential Signaling Pathway Involvement
The derivatives of 4-(hydroxymethyl)piperidin-2-one could potentially modulate signaling pathways associated with the aforementioned targets.
MCH Receptor 1 Signaling: MCHR1 is a G-protein coupled receptor (GPCR) that, upon binding to its ligand melanin-concentrating hormone (MCH), can activate various downstream signaling cascades, primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This signaling is implicated in the regulation of appetite and energy homeostasis. Antagonists developed from scaffolds like 4-(hydroxymethyl)piperidin-2-one would block these effects.
Soluble Epoxide Hydrolase (sEH) Pathway: sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH by compounds derived from 4-(hydroxymethyl)piperidin-2-one would increase the levels of beneficial EETs, which have protective effects in the cardiovascular system and reduce inflammation.
Conclusion
4-(Hydroxymethyl)piperidin-2-one is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its utility as a scaffold for generating diverse libraries of compounds targeting various biological pathways, particularly those related to CNS disorders and inflammatory processes, makes it a molecule of high interest to medicinal chemists. Further research to fully elucidate its physicochemical properties and to explore its application in the synthesis of novel therapeutic agents is warranted.
References
- 1. prepchem.com [prepchem.com]
- 2. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Image Source: Sigma-Aldrich